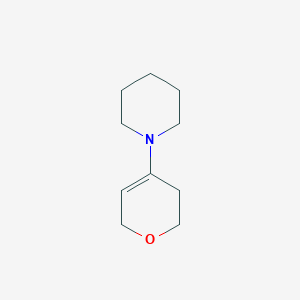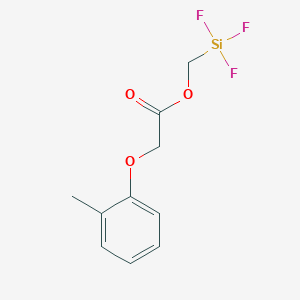
(Trifluorosilyl)methyl (2-methylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Trifluorosilyl)methyl (2-methylphenoxy)acetate is a chemical compound with the molecular formula C10H11F3O3Si It is known for its unique structural features, which include a trifluorosilyl group and a 2-methylphenoxyacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluorosilyl)methyl (2-methylphenoxy)acetate typically involves the reaction of trifluorosilyl-containing reagents with 2-methylphenoxyacetate precursors. One common method includes the use of trifluoromethyltrimethylsilane (TMSCF3) as a trifluorosilyl source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluorosilyl group. The reaction may be catalyzed by a base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
(Trifluorosilyl)methyl (2-methylphenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluorosilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile used.
科学的研究の応用
(Trifluorosilyl)methyl (2-methylphenoxy)acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (Trifluorosilyl)methyl (2-methylphenoxy)acetate involves its interaction with specific molecular targets. The trifluorosilyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The molecular pathways involved may include interactions with enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
(Trifluoromethyl)trimethylsilane: Similar in structure but lacks the 2-methylphenoxyacetate moiety.
(Trifluorosilyl)methyl acetate: Similar but without the methylphenoxy group.
(Trifluorosilyl)methyl phenylacetate: Similar but with a phenyl group instead of a methylphenoxy group.
Uniqueness
(Trifluorosilyl)methyl (2-methylphenoxy)acetate is unique due to the presence of both the trifluorosilyl and 2-methylphenoxyacetate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
105798-39-8 |
|---|---|
分子式 |
C10H11F3O3Si |
分子量 |
264.27 g/mol |
IUPAC名 |
trifluorosilylmethyl 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C10H11F3O3Si/c1-8-4-2-3-5-9(8)15-6-10(14)16-7-17(11,12)13/h2-5H,6-7H2,1H3 |
InChIキー |
NNUYLTFWNWGITQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OCC(=O)OC[Si](F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
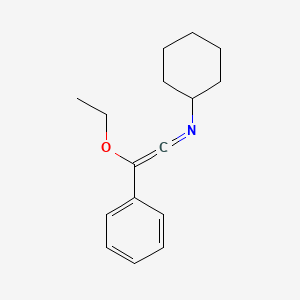
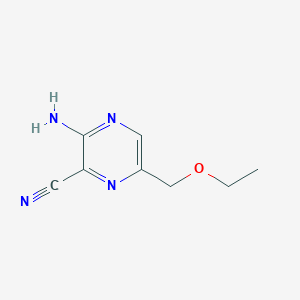
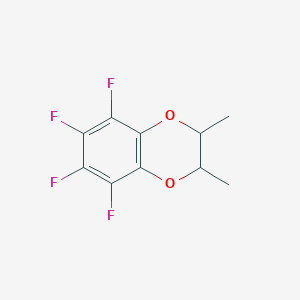
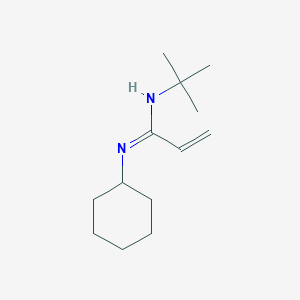

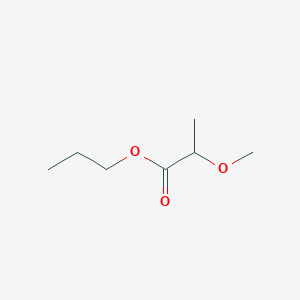

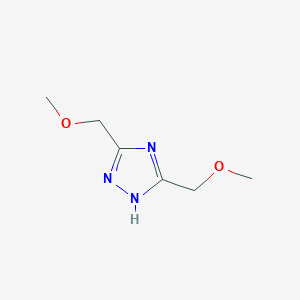
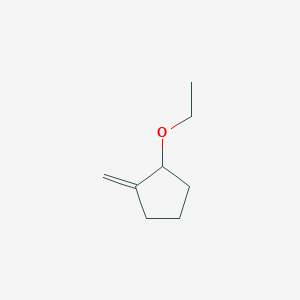
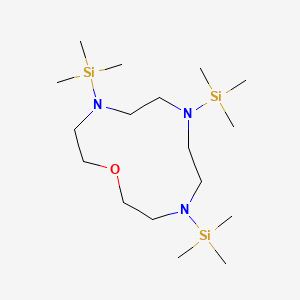
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)

